Bis(trimethylsilyl) sulfate

描述

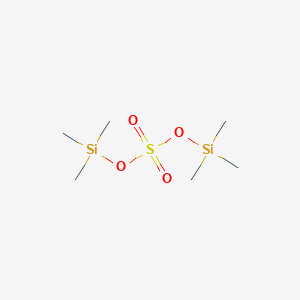

Structure

2D Structure

3D Structure

属性

IUPAC Name |

bis(trimethylsilyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O4SSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUQDZRWZXUUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O4SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171382 | |

| Record name | Bistrimethylsilylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-29-1 | |

| Record name | Silanol, trimethyl-, 1,1′-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bistrimethylsilylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bistrimethylsilylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bistrimethylsilylsulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4D2P4A3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Bis Trimethylsilyl Sulfate

Established Synthetic Routes for T₂SO₄

The preparation of bis(trimethylsilyl) sulfate (B86663) can be achieved through several established methods, primarily involving the reaction of a trimethylsilyl (B98337) source with a sulfuric acid derivative.

Reaction of Trimethylsilyl Chloride with Sulfuric Acid

One of the earliest reported syntheses of bis(trimethylsilyl) sulfate dates back to 1945 by Patnode and Schmid. nih.gov This method involves the direct reaction of trimethylsilyl chloride (TCl) with sulfuric acid (H₂SO₄). nih.gov The reaction proceeds as shown in the following equation:

2 (CH₃)₃SiCl + H₂SO₄ → [(CH₃)₃SiO]₂SO₂ + 2 HCl

This reaction provides a straightforward route to T₂SO₄, establishing a foundational method for its synthesis. nih.gov

Synthesis from Hexamethyldisiloxane (B120664) and Fuming Sulfuric Acid

An alternative and effective method for synthesizing this compound involves the reaction of hexamethyldisiloxane ([(CH₃)₃Si]₂O) with fuming sulfuric acid. acs.org This process was studied by Sommer, Kerr, and Whitmore, who also developed an improved procedure using concentrated sulfuric acid to enhance the yield and purity of the product. acs.org

The reaction can be represented as:

[(CH₃)₃Si]₂O + H₂SO₄ → [(CH₃)₃Si]₂SO₄ + H₂O acs.org

In a typical procedure, concentrated sulfuric acid is added dropwise to hexamethyldisiloxane with cooling. acs.org The resulting crystalline slurry is then continuously extracted with a non-polar solvent like pentane (B18724) to isolate the this compound. acs.org This method has proven convenient for preparing large quantities of the compound. acs.org

| Reactants | Product | Yield | Reference |

| Hexamethyldisiloxane, Concentrated Sulfuric Acid | This compound | 67% | acs.org |

In Situ Generation of T₂SO₄ in Complex Reaction Systems

Beyond its isolation as a stable compound, this compound is often generated in situ to act as a potent silylating agent or reaction promoter in various chemical transformations. nih.gov For instance, the combination of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in the presence of water can effectively promote Vorbrüggen glycosylation reactions. mit.edu This system is believed to generate key silylating intermediates that facilitate the reaction, highlighting a practical application of in situ strategies for utilizing the reactivity of T₂SO₄-related species. mit.edu The formation of the anhydride (B1165640) of methanesulfonic acid as a side product has been observed in reactions of this compound with sulfur trioxide in a sealed ampoule, indicating its reactivity in complex systems. researchgate.net

Exploration of Formal Autosilylation Products of Silylated Sulfuric Acid

The chemistry of this compound has been investigated in depth to explore its formal autosilylation products, which are analogous to the autoprotolysis products of sulfuric acid ([H₃SO₄]⁺ and [HSO₄]⁻). nih.govd-nb.inforesearchgate.net The target species in this exploration are the tris(trimethylsilyl)oxosulfonium cation, [T₃SO₄]⁺, and the trimethylsilyl sulfate anion, [TSO₄]⁻. nih.govd-nb.inforesearchgate.net However, the direct autosilylation of T₂SO₄ to form these ions has not been observed; they react immediately to reform two molecules of T₂SO₄. d-nb.info

Generation of Mono(trimethylsilyl) Sulfate ([TSO₄]⁻) Anion

The generation of the mono(trimethylsilyl) sulfate anion, [TSO₄]⁻, is a key objective in the study of silylated sulfuric acid analogues, mirroring the formation of the bisulfate anion, [HSO₄]⁻, from sulfuric acid. The primary strategy involves the reaction of this compound (T₂SO₄) with a base to abstract a trimethylsilyl cation (T⁺). nih.gov However, the choice of the base is critical to the successful formation and isolation of the [TSO₄]⁻ anion.

Reaction of T₂SO₄ with Alkoxide Bases (e.g., KOtBu)

The reaction of this compound with strong alkoxide bases, such as potassium tert-butoxide (KOtBu), was explored as another pathway to generate the [TSO₄]⁻ anion. The intention was to neutralize one T⁺ equivalent from T₂SO₄. nih.gov However, this reaction does not yield the desired mono(trimethylsilyl) sulfate salt. Instead, regardless of the stoichiometry used, the reaction consistently leads to the formation of potassium sulfate (K₂SO₄) and tert-butoxytrimethylsilane (B79100) (T-O-tBu), as confirmed by ¹H, ¹³C, and ²⁹Si NMR studies. nih.gov This outcome suggests that the strong basicity and nucleophilicity of the tert-butoxide anion favor a desilylation-decomposition pathway over the simple abstraction of a trimethylsilyl cation to form the [TSO₄]⁻ anion.

Reactivity and Reaction Mechanisms of Bis Trimethylsilyl Sulfate in Organic Transformations

Role as a Silylation Reagent

Silylation is a widely employed technique in organic chemistry to protect functional groups, enhance volatility for gas chromatography, and increase solubility in nonpolar solvents. restek.comtcichemicals.com Bis(trimethylsilyl) sulfate (B86663) serves as an effective silylation reagent, capable of introducing a trimethylsilyl (B98337) (TMS) group to various functional groups. alfa-chemistry.comtcichemicals.com The general mechanism involves the nucleophilic attack of a heteroatom (such as oxygen in an alcohol or nitrogen in an amine) on the silicon atom of the TMS group, leading to the displacement of the sulfate as a leaving group. This process is often facilitated by the formation of a stable silicon-heteroatom bond.

The reaction of BTMS with compounds containing active hydrogens, such as alcohols, amines, and even some acids, results in the formation of the corresponding trimethylsilyl derivatives. afinitica.com For instance, the silylation of an alcohol (ROH) with BTMS would proceed as follows:

2 ROH + (CH₃)₃Si-O-SO₂-O-Si(CH₃)₃ → 2 R-O-Si(CH₃)₃ + H₂SO₄

This reactivity makes BTMS a valuable reagent in synthetic organic chemistry for the temporary protection of hydroxyl and amino groups. tcichemicals.com

Catalytic Applications in Organic Synthesis

Beyond its role as a stoichiometric silylation reagent, bis(trimethylsilyl) sulfate exhibits significant catalytic activity in a range of organic reactions. researchgate.net This catalytic prowess is largely attributed to its Lewis acidic nature and its ability to activate substrates for subsequent transformations.

Lewis Acidity and Catalytic Activation

The silicon atoms in this compound are electron-deficient due to the electronegativity of the oxygen atoms in the sulfate group. This electron deficiency imparts Lewis acidic character to the molecule, allowing it to accept electron pairs from Lewis bases. uni-heidelberg.de This interaction can activate substrates, making them more susceptible to nucleophilic attack. For example, in carbonyl compounds, the oxygen atom can coordinate to the silicon atom of BTMS, increasing the electrophilicity of the carbonyl carbon. science.gov This activation is a key principle in many of the catalytic applications of BTMS. The catalytic cycle often involves the in-situ generation of a more potent catalytic species through interaction with the substrate or other reagents present in the reaction mixture.

Catalysis in γ-Lactonization of Cyclopropanecarboxylates

A notable catalytic application of this compound is in the γ-lactonization of cyclopropanecarboxylates that are activated by a carbonyl substituent on the α-carbon. oup.comoup.comjst.go.jp This reaction proceeds through the cleavage of the C(1)–C(2) bond of the cyclopropane (B1198618) ring to form γ-lactones. The catalytic role of BTMS is crucial in facilitating this rearrangement. The proposed mechanism involves the activation of the carbonyl group on the cyclopropanecarboxylate (B1236923) by the Lewis acidic BTMS, which initiates the ring-opening and subsequent lactonization. acs.org This transformation provides a valuable synthetic route to γ-lactone structures, which are common motifs in natural products and biologically active molecules.

Thioacetalization of Carbonyl Compounds

This compound, particularly when supported on silica (B1680970), has been demonstrated to be an efficient catalyst for the thioacetalization of carbonyl compounds at room temperature. afinitica.com Thioacetals are important protecting groups for carbonyls and are also valuable intermediates in organic synthesis due to their umpolung reactivity. researchgate.net The reaction involves the condensation of a carbonyl compound with a thiol or dithiol in the presence of catalytic BTMS. The Lewis acidity of BTMS activates the carbonyl group, facilitating the nucleophilic attack by the sulfur atom of the thiol. The silica support can enhance the catalytic activity and ease of work-up.

| Carbonyl Compound | Thiol/Dithiol | Product |

| Aldehyde | 1,2-Ethanedithiol | 1,3-Dithiolane |

| Ketone | 1,2-Ethanedithiol | 1,3-Dithiolane |

| Aldehyde | Thiophenol | Dithioacetal |

| Ketone | Thiophenol | Dithioketal |

Investigations into Thermal Decomposition Mechanisms of Trimethylsilyl Esters, including this compound

The thermal stability and decomposition pathways of trimethylsilyl esters, including this compound, have been the subject of investigation. Studies on the thermolysis of this compound at 200°C have shown that the major products are hexamethyldisiloxane (B120664), trimethylsilyl methanesulfonate, and tetramethyl-1,2-bis(mesyloxy)disiloxane. cdnsciencepub.com This decomposition pattern differs from that of other trimethylsilyl esters, such as trimethylsilyl trifluoromethanesulfonate, where the formation of a strong Si-F bond provides a significant driving force for a different decomposition mechanism. cdnsciencepub.com The study of these thermal decomposition pathways provides insights into the bond strengths and reactivity of these molecules at elevated temperatures.

Interactions with Organometallic Reagents: Grignard Reactions

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used extensively in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.com The interaction between this compound and Grignard reagents can be complex. While specific, detailed studies on the direct reaction between this compound and Grignard reagents are not extensively documented in the provided results, the reactivity of related silyl (B83357) sulfates with organometallic compounds suggests potential for silylation or other transformations. For instance, in a competition experiment, pinenylpotassium was found to exclusively attack the trimethylsilyl moiety of methyl trimethylsilyl sulfate, indicating a preference for silylation. arkat-usa.org

Hydrolytic Behavior and Disiloxane Formation

This compound is susceptible to hydrolysis. In the presence of water, it readily hydrolyzes to form hexamethyldisiloxane. wikipedia.orgafinitica.com This process involves the cleavage of the silicon-oxygen-sulfur bond and the subsequent condensation of the resulting trimethylsilanol (B90980) intermediates. The formation of the stable hexamethyldisiloxane is a common feature in reactions involving trimethylsilyl compounds in aqueous or moist conditions. dtic.mil

Data Tables

Table 1: Reactions of this compound with Halogen Species

| Reactant | Products | Reference |

| Hydrogen Bromide (HBr) | Trimethylbromosilane, Hexamethyldisiloxane, Bromine | researchgate.net |

| Hydrogen Iodide (HI) | Hexamethyldisiloxane, Iodine | researchgate.net |

| Phosphorus Trichloride (PCl₃) | Trimethylsilyl chloride, Sulfur Dioxide, Polymeric Product | researchgate.net |

| Thionyl Chloride (SOCl₂) | Trimethylsilyl chloride | researchgate.net |

Table 2: Hydrolysis of this compound

| Reactant | Product | Reference |

| Water (H₂O) | Hexamethyldisiloxane | wikipedia.orgafinitica.com |

Spectroscopic Characterization and Structural Elucidation of Bis Trimethylsilyl Sulfate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the molecular structure of bis(trimethylsilyl) sulfate (B86663) and its related compounds in solution. By analyzing the chemical shifts of different nuclei, researchers can gain insights into the electronic environment and connectivity of atoms within the molecule.

In the ¹³C NMR spectrum of bis(trimethylsilyl) sulfate, the carbon atoms of the trimethylsilyl (B98337) (TMS) groups are of primary interest. These typically appear as a single resonance, indicating the chemical equivalence of the methyl groups. For instance, in a study of silylated sulfuric acid species, the ¹³C NMR data was utilized alongside other NMR techniques to characterize the compounds. nih.gov

¹⁷O NMR spectroscopy provides direct information about the oxygen environments within the sulfate core. In studies involving the reaction of this compound with bases like 4-(dimethylamino)pyridine (DMAP), changes in the ¹⁷O NMR spectra are observed. For example, the reaction of this compound with DMAP showed that the two ¹⁷O resonances at 153 and 174 ppm shifted to a higher field as the amount of this compound increased. nih.gov This indicates a change in the electronic environment of the oxygen atoms upon interaction with the base. nih.gov

²⁹Si NMR is particularly informative for studying silylated compounds. The chemical shift of the silicon atom is sensitive to its coordination environment and the nature of the substituents. For this compound (T2SO4), the ²⁹Si NMR chemical shift is reported to be around 31.9 ppm and 33.6 ppm in different studies. nih.gov

The formation of derivatives leads to significant changes in the ²⁹Si NMR spectrum. For example, the tris(trimethylsilyl)oxosulfonium cation, [T3SO4]⁺, exhibits a downfield shift to 54.1 ppm, while the [TSO4]⁻ anion shows a slight upfield shift to 28.0 ppm, reflecting the changes in the electronic shielding of the silicon nucleus. nih.gov Reactions with bases also influence the ²⁹Si chemical shift. In the reaction with DMAP, a single, strongly shifted resonance is observed, suggesting a dynamic system. nih.gov The chemical shifts vary depending on the ratio of this compound to DMAP, with values of 29.7 ppm for a 2:1 ratio, 27.7 ppm for a 1:1 ratio, and 24.4 ppm for a 1:2 ratio. nih.gov

| Compound | Chemical Shift (δ/ppm) |

|---|---|

| This compound (T2SO4) | 31.9 |

| This compound (T2SO4) | 33.6 |

| [T3SO4]⁺ | 54.1 |

| [TSO4]⁻ | 28.0 |

| T2SO4/DMAP (2:1) | 29.7 |

| T2SO4/DMAP (1:1) | 27.7 |

| T2SO4/DMAP (1:2) | 24.4 |

While not directly measuring this compound, ³¹P NMR is crucial for characterizing related silylated phosphonium (B103445) salts that can be formed in reactions involving phosphorus-containing compounds. For instance, the reaction of trimethylphosphine (B1194731) oxide (OPMe₃) with this compound leads to the formation of the [Me₃POT]⁺ cation, which can be identified by ³¹P NMR spectroscopy. nih.gov This technique is essential for confirming the formation and structure of such silylated phosphonium species. nih.govrsc.org

When this compound reacts with nitrogen-containing bases, ¹⁴N NMR spectroscopy can be employed to probe the interaction. The reaction with DMAP, for example, results in a significant broadening and shift of the two DMAP resonances at -324.9 ppm and -104.7 ppm in the ¹⁴N spectrum. nih.gov The extent of this shift and broadening increases with a higher proportion of this compound, indicating a strong interaction and the formation of a dynamic system. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectra of this compound have been recorded and are available in spectral databases. nih.gov These spectra are characterized by bands corresponding to the vibrations of the sulfate group and the trimethylsilyl groups. For instance, IR spectroscopy has been used to study the reaction of this compound with the surface of silica (B1680970), confirming a chemical reaction with the silanol (B1196071) groups. afinitica.com

Single Crystal X-ray Diffraction Studies of this compound and its Ionic Congeners

The precise three-dimensional arrangement of atoms within this compound and its related ionic species has been elucidated through single-crystal X-ray diffraction, a definitive technique for structural characterization. These studies provide fundamental insights into the molecular geometry, bonding, and packing of these silylated compounds in the solid state.

Detailed research has successfully led to the crystallization and structural analysis of this compound, O₂S(OSiMe₃)₂, and its ionic congeners, the trimethylsilyl-sulfate anion, [TSO₄]⁻, and the tris(trimethylsilyl)oxosulfonium cation, [T₃SO₄]⁺ (where T = Me₃Si). nih.gov The isolation and characterization of these species are significant as they represent the silylated analogues to the well-known protonated sulfuric acid species, [HSO₄]⁻ and [H₃SO₄]⁺. nih.gov

Crystals of this compound and two of its ionic congeners were obtained from solutions and analyzed. nih.gov this compound was crystallized from n-pentane, while salts of the ionic congeners, [Me₃POT]⁺[TSO₄]⁻ and [T₃SO₄]⁺[CHB₁₁Br₆H₆]⁻, were crystallized from toluene, yielding colorless crystals suitable for diffraction studies. nih.gov

The crystallographic analysis revealed distinct crystal systems and space groups for each compound. nih.gov this compound crystallizes in the monoclinic space group C2/c. nih.gov The salt containing the trimethylsilyl-sulfate anion, [Me₃POT]⁺[TSO₄]⁻, crystallizes in the orthorhombic space group Pbca. nih.gov The salt featuring the tris(trimethylsilyl)oxosulfonium cation, [T₃SO₄]⁺[CHB₁₁Br₆H₆]⁻, also crystallizes in the orthorhombic system, but with the space group P2₁2₁2₁. nih.gov

The detailed crystallographic data for these compounds are summarized in the interactive tables below.

Crystallographic Data for this compound

This table presents the unit cell parameters for this compound (T₂SO₄).

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | C2/c | 16.336(3) | 9.006(2) | 10.161(2) | 90 | 105.95(3) | 90 |

Data sourced from a 2021 study on silylated sulfuric acid species. nih.gov

Crystallographic Data for Ionic Congeners of this compound

This table details the unit cell parameters for two ionic congeners of this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Me₃POT]⁺[TSO₄]⁻ | Orthorhombic | Pbca | 11.139(2) | 16.591(3) | 21.018(4) | 90 | 90 | 90 |

| [T₃SO₄]⁺[CHB₁₁Br₆H₆]⁻ | Orthorhombic | P2₁2₁2₁ | 12.873(3) | 16.275(3) | 18.069(4) | 90 | 90 | 90 |

Data sourced from a 2021 study on silylated sulfuric acid species. nih.gov

Computational and Theoretical Investigations of Bis Trimethylsilyl Sulfate Systems

Quantum Chemical Calculations on Thermodynamics and Chemical Bonding

Quantum chemical calculations have been instrumental in elucidating the thermodynamic and chemical bonding properties of silylated sulfuric acid species, including bis(trimethylsilyl) sulfate (B86663) (T2SO4). These calculations support experimental findings and provide a deeper understanding of the stability and structure of these compounds. researchgate.net For instance, the synthesis of related silylated sulfuric acid species like [TSO4]⁻ and [T3SO4]⁺ has been studied alongside T2SO4, with quantum chemical calculations confirming the thermodynamic feasibility and bonding arrangements in these ions. researchgate.net

These computational approaches are not limited to isolated molecules. They can also be used to predict the thermodynamic properties of reactions involving bis(trimethylsilyl) sulfate. Quantum chemistry offers a nonempirical method for estimating standard Gibbs reaction energies, which is particularly valuable when experimental data is scarce. core.ac.uk The accuracy of these predictions is continually improving, with methods being developed to handle the complexities of solution-phase thermochemistry. core.ac.uk

Furthermore, quantum chemical methods are used to investigate the nature of chemical bonds within molecules. researchgate.netarxiv.org For example, studies on silicon carbonitride films deposited from precursors like bis(trimethylsilyl)ethylamine utilize quantum chemical calculations to understand the types of chemical bonds (Si-C, Si-N, C-N) formed under different conditions. sibran.ru This knowledge is transferable to understanding the bonding in this compound, which also contains silicon-oxygen bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a versatile and widely used method for investigating the electronic structure and properties of molecules like this compound. It provides a good balance between accuracy and computational cost, making it suitable for a range of applications.

DFT calculations are crucial for understanding how this compound interacts with its environment, particularly in solution. The solvation structure, which describes how solvent molecules arrange themselves around a solute, significantly influences its reactivity. researchgate.net DFT can be used to model the cation-solvent, cation-anion, and solvent-solvent interactions in both vacuum and electrolyte conditions. researchgate.net These calculations have shown that solvation effects can weaken intermolecular interactions and alter the distances between atoms. researchgate.net

In the context of lithium metal batteries, this compound has been studied as a bifunctional additive. acs.org DFT calculations revealed that it can complex with both lithium ions (Li⁺) and hexafluorophosphate (B91526) anions (PF₆⁻) to form a Li⁺–BTMSS–PF₆⁻ complex. acs.org This modulation of the solvation structure is key to its function in improving battery performance. acs.org The accuracy of DFT in describing intermolecular interactions, especially those involving heteroatoms, is an active area of research, with various functionals and dispersion correction methods being evaluated to improve predictions. rsc.orgjussieu.frnih.govaps.org Molecular density functional theory also offers a powerful framework for studying solvation in molecular solvents, providing insights into both the solvent structure and the solvation free energy. nih.govnih.gov

The reactivity of this compound in organic reactions can be rationalized through orbital analysis using DFT. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For instance, this compound has a low LUMO energy level (-0.58 eV), which allows it to be preferentially decomposed in certain applications, such as in the formation of a solid electrolyte interphase in lithium metal batteries. acs.org

DFT can also be used to analyze the orbital interactions during a chemical reaction. For example, in Diels-Alder reactions, the relative energies of the HOMO of the diene and the LUMO of the dienophile determine the feasibility and stereoselectivity of the reaction. acs.org Similar principles can be applied to reactions involving this compound to understand its reactivity with various organic molecules. The influence of molecular geometry on reactivity is another area where DFT provides valuable insights. researchgate.net

Theoretical Approaches to Predicting Reaction Products and Mechanistic Pathways

Theoretical calculations are increasingly used to predict the outcomes of chemical reactions and to elucidate their mechanisms. This predictive power is particularly valuable in complex reactions where multiple products are possible. For silylation reactions, where the structure of the product may not be immediately obvious due to tautomeric forms of the reactant, DFT-derived scaled quantum mechanical (SQM) force fields can be used to predict the most likely product. researchgate.net By comparing the calculated infrared spectra of potential products with the experimental spectrum, the correct structure can be identified. researchgate.net

Computational methods are also essential for mapping out the entire reaction pathway, including the identification of transition states and intermediates. acs.org For example, the mechanism of the Baeyer-Villiger oxidation, a reaction that can be promoted by related silyl (B83357) peroxides, has been studied theoretically to understand the role of the catalyst and the nature of the bond cleavage. beilstein-journals.org Similarly, mechanistic studies of reactions involving sodium hexamethyldisilazide, a related silyl compound, have revealed complex, solvent-dependent pathways involving dimer-based chemistry. nih.gov These theoretical approaches provide a detailed, step-by-step picture of how a reaction proceeds, which is often impossible to obtain from experiments alone. Machine learning models are also emerging as tools to predict reaction conditions and products. acs.org

Molecular Mechanics and Conformational Analysis (for related silylated compounds)

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. ug.edu.pl It is particularly useful for conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org While specific molecular mechanics studies on this compound are not prevalent in the provided search results, the principles are widely applied to related silylated compounds. nih.govacs.org

For sila(hetero)cyclohexanes, for instance, molecular mechanics, in conjunction with experimental techniques and quantum chemical calculations, has been used to study their structure and conformational behavior. nih.gov These studies have revealed significant differences in the conformational energies and barriers to interconversion compared to their carbon-based counterparts. nih.gov In substituted eight-membered organosilicon ring systems, molecular mechanics force fields have been parameterized using ab initio results to understand the conformational preferences of substituents. acs.org These computational techniques allow for the exploration of the conformational landscape of flexible molecules, identifying the most stable conformers and the energy barriers between them. mdpi.com

Future Research Directions and Emerging Areas

Development of Bis(trimethylsilyl) Sulfate-Based Catalytic Systems

Bis(trimethylsilyl) sulfate (B86663) (BTMS) has demonstrated potential as a versatile reagent and catalyst in various organic transformations. It is recognized as an effective sulfonating agent for benzene derivatives that contain substituents of the first type, as well as for thiophene. afinitica.com Research has shown that it can easily sulfonate these compounds under mild conditions, highlighting its regiospecificity, often yielding para-substituted products exclusively due to steric hindrance. afinitica.comresearchgate.net

Further investigations have explored its application when supported on silica (B1680970). A this compound-silica system has been proven to be an efficient reagent for promoting the thioacetalisation of carbonyl compounds at room temperature. afinitica.com Additionally, BTMS is utilized in catalyzing alcohol protection with dihydropyran, deprotection, and transesterification reactions. afinitica.com

Future work in this area is expected to focus on designing and developing more sophisticated catalytic systems based on BTMS. This could involve immobilizing the catalyst on various solid supports to enhance reusability and stability, or developing chiral versions for asymmetric synthesis. Expanding the scope of its catalytic activity to new types of organic reactions remains a significant area for exploration.

Investigation of this compound as a Multifunctional Additive in Energy Storage Systems

A significant emerging application for this compound is as a multifunctional electrolyte additive in advanced energy storage systems, particularly in lithium metal batteries (LMBs). acs.org In this context, BTMS acts as a bifunctional additive that modulates the electrolyte's solvation structure and modifies the composition of the solid electrolyte interphase (SEI). acs.orgnih.gov

Research has shown that BTMS can simultaneously complex with both lithium ions (Li+) and hexafluorophosphate (B91526) anions (PF6−) to form a Li+–BTMSS–PF6− complex. acs.orgnih.gov This action promotes the incorporation of more PF6− into the solvation sheath of the lithium ion. acs.org Furthermore, due to its low LUMO (Lowest Unoccupied Molecular Orbital) energy level of -0.58 eV, BTMS undergoes preferential decomposition to generate lithium sulfite (B76179) (Li2SO3). acs.orgnih.gov This dual function leads to the formation of a robust and inorganic-rich SEI layer composed primarily of lithium fluoride (B91410) (LiF) and Li2SO3. acs.org

The resulting benefits of using BTMS as an additive are substantial, as demonstrated in the following table.

| Performance Metric | Result with BTMS Additive | Citation |

| SEI Composition | Rich in Lithium Fluoride (LiF) and Lithium Sulfite (Li2SO3) | acs.org |

| Symmetric Cell Cycling Stability | Stable cycling for over 600 hours | acs.orgnih.gov |

| Li//LiFePO4 Cell Capacity Retention | 80% capacity retention after 450 cycles at 1 C | acs.orgnih.gov |

Future research will likely focus on optimizing the concentration of BTMS in various electrolyte formulations and for different battery chemistries, including sodium-ion batteries. sciepublish.com There is also potential to investigate synergistic effects with other electrolyte additives to further enhance battery performance, safety, and lifespan. google.com

Exploration of Novel Synthetic Pathways to this compound Derivatives and Related Silylated Species

While this compound is readily prepared from the reaction of trimethylsilyl (B98337) chloride with sulfuric acid, there is ongoing interest in developing novel synthetic routes to its derivatives and other related silylated species. nih.gov These efforts aim to create new reagents with tailored reactivity, stability, and selectivity.

One area of exploration is the synthesis of ionic derivatives. For instance, the silylated oxosulfonium ion, [(Me3Si)3SO4]+, which can be considered a "larger" analog of protonated sulfuric acid, has been synthesized. nih.gov This was achieved by reacting this compound with a [Me3Si]+ transfer reagent in the presence of a weakly coordinating anion. nih.gov Similarly, the [TSO4]− ion (where T = Me3Si) has been synthesized by reacting BTMS with a base like OPMe3. nih.gov

The development of synthetic methods for other silylated compounds, such as lithium bis(trimethylsilyl) phosphate (LiTMSP), provides a blueprint for future work. acs.orguri.eduacs.org LiTMSP is synthesized by heating tris(trimethylsilyl) phosphate with lithium tert-butoxide. acs.orguri.edu This bifunctional additive has shown promise in high-voltage lithium-ion batteries. acs.orgacs.org

Future research will likely target the synthesis of a broader range of silylated sulfates and related compounds with diverse functional groups. This could lead to new silylating agents, catalysts, and electrolyte additives with enhanced properties. wikipedia.orgwikipedia.org

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. Advanced spectroscopic and computational methods are key to gaining these deeper insights.

Infrared (IR) spectroscopy and chemical analysis have already been employed to study the reactivity of this compound with the surface of silica. afinitica.com These studies revealed that BTMS chemically reacts with isolated silanol (B1196071) groups even at room temperature. afinitica.com In the context of energy storage, computational studies have been used to determine the LUMO energy level of BTMS, providing a theoretical basis for its preferential decomposition at the electrode surface in lithium metal batteries. acs.org

Future research will likely involve more sophisticated techniques. In-situ spectroscopic methods can be used to monitor reactions in real-time, providing valuable information about transient intermediates and reaction kinetics. rsc.org Computational modeling, such as Density Functional Theory (DFT), can be used to map out reaction pathways, calculate transition state energies, and predict the properties of novel BTMS derivatives. Combining experimental and theoretical approaches will be essential for a comprehensive understanding of the structure-reactivity relationships governing the chemistry of this compound and related silylated species. acs.org

Uncovering New Reactivity Profiles and Synthetic Utility in Complex Organic Transformations

The established reactivity of this compound as a sulfonating and silylating agent provides a foundation for exploring its utility in more complex organic transformations. afinitica.comafinitica.com Its ability to act as a mild and selective reagent makes it a promising candidate for use in the synthesis of intricate molecules.

The regiospecific sulfonation of natural phenolic derivatives, such as thymol and carvacrol, demonstrates the controlled reactivity of BTMS, which can be advantageous in multi-step syntheses. researchgate.net The reaction yields para-trimethylsilyl sulfonate as a single product, avoiding the formation of ortho-isomers due to steric hindrance. researchgate.net This selectivity is a valuable asset in complex synthetic sequences.

Furthermore, the chemistry of related silylating agents like bis(trimethylsilyl)sulfide, which is used to convert aldehydes and ketones to their corresponding thiones, hints at the broader potential of silylated sulfur compounds. wikipedia.orgoup.comthieme-connect.com Future research is directed towards uncovering new reaction modes for this compound. This could include its use as a dehydrating agent, an activator for functional groups, or a key component in tandem or cascade reactions. Applying BTMS in the total synthesis of natural products or pharmaceuticals could reveal novel synthetic applications and further establish its role as a valuable tool in organic chemistry.

常见问题

Q. What are the recommended methods for synthesizing Bis(trimethylsilyl) sulfate in laboratory settings?

this compound is typically synthesized via silylation reactions using sulfuric acid derivatives and trimethylsilylating agents under anhydrous conditions. A common approach involves reacting sulfuric acid with hexamethyldisilazane (HMDS) or trimethylsilyl chloride in an inert solvent like dichloromethane or tetrahydrofuran. The reaction must exclude moisture to prevent hydrolysis, and temperatures are maintained between 0–25°C to control exothermicity. Post-synthesis purification often involves fractional distillation under reduced pressure (e.g., 4 mmHg at 90°C) . Comparative studies with related bis(trimethylsilyl) compounds (e.g., bis(trimethylsilyl)amido metal complexes) suggest similar methodologies .

Q. How should this compound be stored to maintain stability, and what are the critical factors influencing its degradation?

Storage requires a tightly sealed container under inert gas (argon or nitrogen) at +4°C in a flammable storage area due to its moisture sensitivity . Exposure to light, humidity, or elevated temperatures accelerates hydrolysis, generating corrosive sulfuric acid and trimethylsilanol. Degradation can be monitored via FTIR (loss of Si-O-S vibrational bands at ~1050 cm⁻¹) or NMR (appearance of TMS-OH peaks at δ 0.1–0.3 ppm). Desiccants like molecular sieves are recommended for long-term storage .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 0.1–0.3 ppm for Si-CH₃) and ²⁹Si NMR (δ 15–20 ppm for Si-O-S linkages) confirm structural integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks at m/z 242.44 (C₆H₁₈O₄SSi₂⁺) and fragmentation patterns .

- Elemental Analysis : Matches calculated C, H, and S percentages (C: 29.73%, H: 7.48%, S: 13.23%) .

- Chromatography : USP pharmacopeial methods (e.g., HPLC with UV detection) assess purity, with thresholds >90% (T) for research-grade material .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the reactivity of this compound as a silylating agent?

Reactivity is highly solvent-dependent. Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity by stabilizing transition states, while non-polar solvents (e.g., hexane) reduce reaction rates. Elevated temperatures (40–60°C) improve silylation efficiency for sterically hindered substrates but risk decomposition. Kinetic studies using in situ IR or Raman spectroscopy can map reaction progress. For example, NaF cleaves this compound in acetonitrile at 25°C, yielding trimethylsilyl fluoride, whereas alkali metal chlorides show no reactivity under identical conditions .

Q. What strategies can resolve contradictions in reported reaction yields or byproduct formation when using this compound in multi-step syntheses?

Contradictions often arise from trace impurities (e.g., moisture, residual acids) or substrate-specific steric effects. Methodological approaches include:

- Controlled Variable Testing : Systematically vary solvent purity (Karl Fischer titration), substrate ratios, and reaction times.

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., sulfonic acid derivatives).

- Statistical Modeling : Apply ANOVA or DOE (Design of Experiments) to isolate significant factors .

- Cross-Validation : Compare results with structurally analogous silylating agents (e.g., bis(trimethylsilyl)acetamide) to distinguish compound-specific effects .

Q. Are there computational or mechanistic studies elucidating the silylation pathways mediated by this compound?

DFT (Density Functional Theory) simulations suggest a two-step mechanism: (1) nucleophilic attack by the substrate on the electrophilic silicon center, followed by (2) sulfate departure as a leaving group. Transition state energies are lower in polar solvents, aligning with experimental kinetics. Molecular dynamics (MD) studies further reveal solvent-shell effects on reactivity . Experimental validation via isotopic labeling (e.g., ¹⁸O in sulfate) or kinetic isotope effects (KIE) can corroborate computational models .

Key Research Considerations

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to corrosive byproducts .

- Data Reproducibility : Document reaction conditions rigorously, including solvent batch purity and moisture content .

- Literature Gaps : Limited mechanistic studies exist; prioritize computational and isotopic labeling approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。